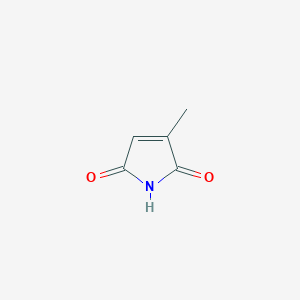

Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate, also known as ethyl levulinate, is a versatile chemical compound that has gained significant attention in recent years due to its potential applications in various fields. Ethyl levulinate is a colorless liquid that is soluble in water, ethanol, and ether. It has a fruity odor and is used as a flavoring agent in the food industry. Ethyl levulinate is also used as a solvent, a fuel additive, and a starting material for the synthesis of various chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, such as enzymes, receptors, and transporters. Ethyl levulinate can form hydrogen bonds and hydrophobic interactions with these molecules, which can affect their activity and function. Ethyl levulinate can also affect the physicochemical properties of biological membranes, such as fluidity and permeability, which can affect the transport of molecules across the membrane.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate depend on the dose, route of administration, and target tissue or organ. Ethyl levulinate has been shown to have antioxidant, anti-inflammatory, and analgesic properties in various in vitro and in vivo models. Ethyl levulinate can also affect the metabolism of various drugs and xenobiotics by inducing or inhibiting the activity of drug-metabolizing enzymes. Ethyl levulinate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate in lab experiments is its versatility and availability. Ethyl levulinate can be easily synthesized from renewable sources and can be used as a starting material for the synthesis of various chemicals. Ethyl levulinate is also relatively non-toxic and has low environmental impact. However, one of the limitations of using Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate in lab experiments is its low solubility in water, which can limit its use in aqueous systems. Ethyl levulinate can also be sensitive to oxidation and degradation under certain conditions, which can affect its stability and reproducibility.

Direcciones Futuras

There are many potential future directions for the research and development of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate. One of the directions is the optimization of the synthesis method to improve the yield and selectivity of the reaction. Another direction is the development of new applications for Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate in various fields, such as energy storage, cosmetics, and agriculture. The use of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate as a drug delivery system is also an area of active research, as it can improve the solubility and bioavailability of various drugs. The development of new derivatives and analogs of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate with enhanced properties and activities is also a promising direction for future research.

Métodos De Síntesis

Ethyl levulinate can be synthesized by the esterification of levulinic acid with ethanol in the presence of a catalyst. Levulinic acid is a biomass-derived platform chemical that can be obtained from various renewable sources, such as lignocellulosic biomass, waste streams, and carbohydrates. The esterification reaction can be catalyzed by different types of acids, such as sulfuric acid, p-toluenesulfonic acid, and Lewis acids. The reaction conditions, such as temperature, pressure, and reaction time, can also affect the yield and selectivity of the reaction.

Aplicaciones Científicas De Investigación

Ethyl levulinate has been extensively studied for its potential applications in various fields, such as biofuels, polymers, surfactants, and pharmaceuticals. Ethyl levulinate can be used as a biofuel additive to improve the properties of biodiesel, such as cold flow, oxidative stability, and lubricity. Ethyl levulinate can also be used as a monomer or a co-monomer to synthesize various polymers, such as polyesters, polyamides, and polyurethanes. Ethyl levulinate can also be used as a surfactant or an emulsifier to stabilize oil-water emulsions. In the pharmaceutical field, Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate has been studied as a potential drug delivery system, as it can form stable complexes with various drugs and improve their solubility and bioavailability.

Propiedades

Número CAS |

16807-50-4 |

|---|---|

Nombre del producto |

Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate |

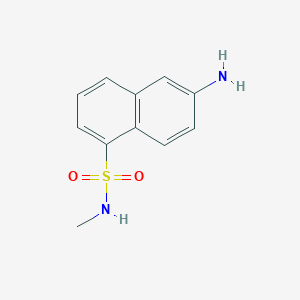

Fórmula molecular |

C9H14O4 |

Peso molecular |

186.2 g/mol |

Nombre IUPAC |

ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(11)6-9(2)5-4-7(10)13-9/h3-6H2,1-2H3 |

Clave InChI |

XPHDAEADNYTVAU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(CCC(=O)O1)C |

SMILES canónico |

CCOC(=O)CC1(CCC(=O)O1)C |

Otros números CAS |

16807-50-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.6]dodecane](/img/structure/B94616.png)